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Thioformaldehyde (H₂CS), the simplest thioaldehyde, is a molecule of significant interest in

various chemical and astrophysical contexts.[1][2] Its inherent instability in the condensed

phase, where it readily oligomerizes to 1,3,5-trithiane, has spurred extensive studies of its

properties in the gas phase.[3] Understanding the relative stabilities and properties of its

various isomers is crucial for elucidating reaction mechanisms, interpreting spectroscopic data

from interstellar media, and designing novel sulfur-containing compounds in drug development.

This guide provides a comparative analysis of the stability of thioformaldehyde and its key

isomers, supported by experimental and computational data.

Relative Stability of Isomers
Thioformaldehyde is the most thermodynamically stable isomer among the common [H₂, C,

S] species.[1] High-level ab initio calculations have consistently shown it to be significantly

lower in energy compared to its isomers, primarily thiohydroxycarbene (HCSH) in its trans and

cis forms.

A key study combining crossed molecular beam experiments with ab initio and quasi-classical

trajectory (QCT) calculations established that thioformaldehyde (H₂CS) is energetically

favorable by 183 kJ·mol⁻¹ compared to its trans-thiohydroxycarbene (HCSH) isomer.[1] The

cis-thiohydroxycarbene species is further destabilized by an additional 5 kJ·mol⁻¹.[1] These
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findings are in excellent agreement with other computational investigations, which predicted

trans-thiohydroxycarbene to be less stable than thioformaldehyde by 186 to 198 kJ·mol⁻¹.[1]

The following table summarizes the key quantitative data for thioformaldehyde and its

isomers.

Property
Thioformaldehyde
(H₂CS)

trans-
Thiohydroxycarben
e (HCSH)

cis-
Thiohydroxycarben
e (HCSH)

Relative Energy

(kJ·mol⁻¹)
0 183[1] 188[1]

Dipole Moment

(Debye)
1.6474 1.8[1] 2.6[1]

Rotational Constants

(GHz)

A = 291.614, B =

17.700, C = 16.652
Not Available Not Available

Isomerization Pathways
The isomerization between thioformaldehyde and its isomers involves significant energy

barriers and distinct molecular rearrangements. The following diagram illustrates the energetic

relationship and potential isomerization pathways between these key species.
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Isomerization Pathways of [H₂, C, S]

Thioformaldehyde (H₂CS)
Relative Energy: 0 kJ/mol

trans-Thiohydroxycarbene (HCSH)
Relative Energy: 183 kJ/mol

Isomerization

cis-Thiohydroxycarbene (HCSH)
Relative Energy: 188 kJ/mol

Rotation

Click to download full resolution via product page

Energetic relationship of H₂CS and its isomers.

Experimental and Computational Protocols
The determination of the relative stabilities and properties of thioformaldehyde and its isomers

relies on a combination of sophisticated experimental techniques and high-level computational

methods.

Experimental Methodologies
Crossed Molecular Beam Experiments:

The gas-phase formation and dynamics of thioformaldehyde and its isomers have been

investigated using crossed molecular beam apparatuses.[4][5][6][7][8]

General Setup: Two supersonic, collimated beams of reactant molecules are crossed at a

90° angle within a high-vacuum scattering chamber to ensure single-collision conditions.[4]

[6]
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Reactant Beams: For the study of H₂CS formation, a supersonic beam of methylidyne

radicals (CH) is crossed with a beam of hydrogen sulfide (H₂S).[1]

Detection: The resulting product molecules are detected using a quadrupole mass

spectrometer with time-of-flight (TOF) analysis. This setup allows for the measurement of

product velocity and angular distributions.[4]

Rotational Spectroscopy:

The precise rotational constants and dipole moments of thioformaldehyde and its

isotopologues have been determined using rotational spectroscopy.

Sample Generation: Gaseous thioformaldehyde is produced by the pyrolysis of a suitable

precursor, such as dimethyl disulfide.[3][9]

Spectroscopic Measurement: The rotational spectrum is then measured in the millimeter and

submillimeter wave regions (e.g., 110-377 GHz and 571-1386 GHz).[9] High-resolution

Fourier-transform infrared (FTIR) spectroscopy has also been employed.[10]

Analysis: The recorded absorption lines are assigned to specific rotational transitions,

allowing for the determination of precise rotational constants and other spectroscopic

parameters.

Computational Methodologies
Ab Initio Calculations:

A variety of high-level ab initio quantum chemistry methods have been employed to calculate

the energies, structures, and properties of thioformaldehyde and its isomers.[11]

Methods: These include Møller-Plesset perturbation theory (MP2), coupled cluster with

single, double, and perturbative triple excitations (CCSD(T)), and density functional theory

(DFT) methods such as B3LYP.[1][12]

Basis Sets: A range of basis sets, including Pople-style (e.g., 6-311++G(3df, 3pd)) and

Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ), are used to ensure the

accuracy of the calculations.[1][12]
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Calculations Performed:

Geometry Optimization: To find the lowest energy structure of each isomer.

Frequency Calculations: To confirm that the optimized structures are true minima on the

potential energy surface and to obtain vibrational frequencies.

Single-Point Energy Calculations: To obtain highly accurate energies for the optimized

geometries.

Quasi-Classical Trajectory (QCT) Calculations:

QCT calculations are used to simulate the dynamics of the chemical reactions leading to the

formation of thioformaldehyde and its isomers.[1]

Methodology: Classical equations of motion are solved for the reacting particles on a

potential energy surface calculated on-the-fly using an ab initio method (e.g., B3LYP/aug-cc-

pVDZ).[1]

Analysis: By running a large number of trajectories with varying initial conditions, the

branching ratios for the formation of different isomers can be determined.[1] For the reaction

of CH with H₂S, QCT calculations revealed that approximately 70% of the reactive

trajectories lead to the formation of thioformaldehyde (H₂CS) and 30% to the

thiohydroxycarbene isomers (HCSH).[1]

Conclusion
The combined application of advanced experimental and computational techniques has

provided a clear and consistent picture of the relative stabilities of thioformaldehyde and its

isomers. Thioformaldehyde (H₂CS) is unequivocally the most stable isomer, with

thiohydroxycarbene (HCSH) being significantly higher in energy. This fundamental

understanding is critical for models of interstellar chemistry and provides a solid foundation for

the exploration of sulfur-containing molecules in various scientific disciplines. The detailed

experimental and computational protocols outlined in this guide offer a reference for

researchers conducting similar investigations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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